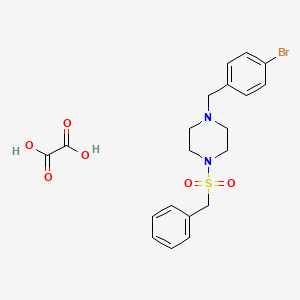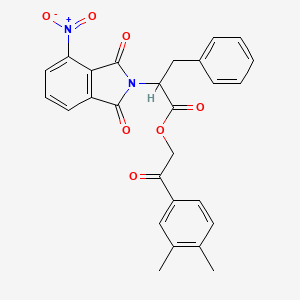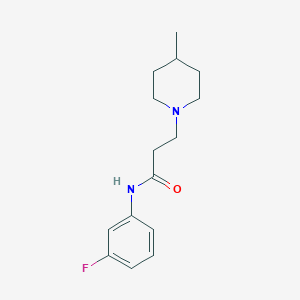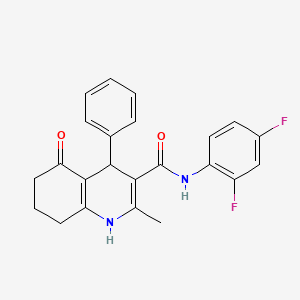![molecular formula C23H18N2O B3942725 2-[2-(2-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3942725.png)
2-[2-(2-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone, also known as MMVQ, is a synthetic compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its potential applications in drug development. MMVQ is a versatile compound that exhibits a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.
Applications De Recherche Scientifique
2-[2-(2-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been extensively studied for its potential applications in drug development. It exhibits a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway. It also inhibits the growth of various fungal and bacterial strains by disrupting their cell membranes. Furthermore, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
Mécanisme D'action
The mechanism of action of 2-[2-(2-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. It also disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and activation of the intrinsic apoptotic pathway. This compound has also been shown to inhibit the activity of chitin synthase, an enzyme that is essential for the synthesis of fungal cell walls.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway. It also inhibits the growth of various fungal and bacterial strains by disrupting their cell membranes. Furthermore, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[2-(2-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone is its broad spectrum of biological activities, which makes it a versatile compound for drug development. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its biological activity.
Orientations Futures
There are several future directions for research on 2-[2-(2-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone. One area of interest is the optimization of its biological activity by modifying its chemical structure. Another area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Additionally, this compound has shown promising results as a photosensitizer in photodynamic therapy, and further research is needed to explore its potential in this field. Finally, this compound has been shown to exhibit antiviral activity, and further research is needed to explore its potential as an antiviral agent.
In conclusion, this compound is a versatile compound that exhibits a wide range of biological activities and has potential applications in drug development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore the full potential of this compound in drug development and other fields.
Propriétés
IUPAC Name |
2-[2-(2-methylphenyl)ethenyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c1-17-9-5-6-10-18(17)15-16-22-24-21-14-8-7-13-20(21)23(26)25(22)19-11-3-2-4-12-19/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRVYWPAYDOVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzoylamino)-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B3942644.png)

![N-(3,5-dimethylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B3942664.png)
![2-chloro-4,5-difluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B3942667.png)


![4-(4-hydroxyphenyl)-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3942684.png)



![2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3942702.png)
![2-{1-[(1-butyl-1H-benzimidazol-2-yl)amino]ethyl}-4-chlorophenol](/img/structure/B3942707.png)

